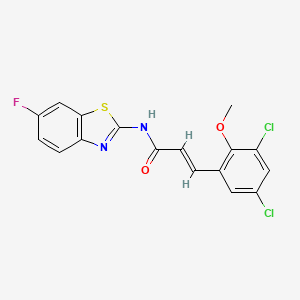
3-(3,5-dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DCB-F, and it has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of DCB-F is not fully understood, but it is believed to involve the inhibition of microtubule polymerization and the modulation of GABA receptor activity. Microtubules are essential components of the cytoskeleton, which play a crucial role in cell division. DCB-F has been shown to bind to the colchicine binding site on microtubules, thereby inhibiting their polymerization. GABA receptors are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. DCB-F has been found to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
DCB-F has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of GABA receptor activity, and the inhibition of microtubule polymerization. In addition, DCB-F has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using DCB-F in lab experiments is its high potency and selectivity. DCB-F has been found to be highly effective in inhibiting cancer cell growth and modulating GABA receptor activity. However, one of the limitations of using DCB-F in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.
将来の方向性
There are several future directions for the study of DCB-F, including the development of novel drugs based on DCB-F, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration of DCB-F in various applications.
合成法
DCB-F can be synthesized using various methods, including the Suzuki-Miyaura reaction, Sonogashira coupling reaction, and Heck reaction. The most commonly used method for the synthesis of DCB-F is the Suzuki-Miyaura reaction. This method involves the reaction of 3-bromoanisole with 6-fluoro-2-iodobenzothiazole in the presence of a palladium catalyst.
科学的研究の応用
DCB-F has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DCB-F has been found to inhibit the growth of cancer cells by targeting the microtubule network. In neuroscience, DCB-F has been shown to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. In drug discovery, DCB-F has been used as a lead compound for the development of novel drugs.
特性
IUPAC Name |
(E)-3-(3,5-dichloro-2-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O2S/c1-24-16-9(6-10(18)7-12(16)19)2-5-15(23)22-17-21-13-4-3-11(20)8-14(13)25-17/h2-8H,1H3,(H,21,22,23)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREXCWYKIOTNTL-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide](/img/structure/B6118476.png)

![N-ethyl-N-(4-pyridinylmethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6118512.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6118521.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6118541.png)
![3-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6118544.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6118548.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
![4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6118575.png)
![(3-benzyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6118583.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)
